molecular formula C11H6ClN3O2 B2747343 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole CAS No. 309289-09-6

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole

Cat. No.: B2747343
CAS No.: 309289-09-6
M. Wt: 247.64
InChI Key: AQHFMOQQOWASMK-UHFFFAOYSA-N
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Description

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole is a chemical compound that combines a benzotriazole moiety with a furan ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-chlorobenzotriazole with furan-2-carboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzotriazole moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors through π–π stacking interactions and hydrogen bonding. This binding can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone
  • (5-Chlorobenzotriazol-1-yl)-(2-nitrophenyl)methanone
  • (5-Chlorobenzotriazol-1-yl)-(4-chlorophenyl)methanone

Uniqueness

5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and furan moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The furan ring, in particular, adds to its reactivity and potential for further functionalization .

Properties

IUPAC Name

(5-chlorobenzotriazol-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2/c12-7-3-4-9-8(6-7)13-14-15(9)11(16)10-2-1-5-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHFMOQQOWASMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N2C3=C(C=C(C=C3)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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